molecular formula C6HClF3N3 B6592484 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile CAS No. 2091672-48-7

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

Cat. No.: B6592484
CAS No.: 2091672-48-7
M. Wt: 207.54 g/mol
InChI Key: NGYPCJPDZYNHBY-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is an organic compound belonging to the pyrazine family It is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to a pyrazine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile are not fully understood yet. It is known that the compound has a high reactivity, which suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well documented. Given its high reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that the compound has a boiling point of 108-110 °C (Press: 30 Torr) , suggesting that it may be stable under certain conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile typically involves organic synthesis reactions. One common method includes the reaction of chloropyrazine with trifluoroacetic acid nitrile . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the chloro group may be replaced by other functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carbonitrile groups enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYPCJPDZYNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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